N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO2/c22-21(23,24)16-6-4-5-15(13-16)14-20(26)25-17-9-11-19(12-10-17)27-18-7-2-1-3-8-18/h1-13H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWBHHKZPDSYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 cells. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.
-
Pharmacology
- Drug Development : The unique structural attributes of this compound make it a candidate for the development of new pharmaceuticals. Its ability to interact with specific molecular targets allows for the design of drugs with improved efficacy and safety profiles.
- Mechanism of Action : The trifluoromethyl group enhances membrane permeability, enabling the compound to cross cell membranes effectively. This feature is critical for targeting intracellular sites.
-
Material Science
- Specialty Chemicals : The compound is utilized in developing specialty chemicals that exhibit unique properties due to their structural characteristics. This includes applications in coatings, adhesives, and other industrial materials.
Antimicrobial Activity Study
A study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains revealed significant inhibition zones, indicating its potential as an effective antimicrobial agent.
Cytotoxicity Assessment
In vitro assessments on MCF-7 breast cancer cells showed that the compound induced apoptosis at certain concentrations. This finding suggests that it may serve as a potential anticancer drug, with further studies needed to elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks trifluoromethyl group |
| N-(4-formylthiazol-2-yl)acetamide | Thiazole moiety | Anticancer | Incorporates sulfur and nitrogen |
Mechanism of Action
The mechanism of action for N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The trifluoromethyl (CF₃) group is a common feature in many analogs, enhancing metabolic stability and lipophilicity. Key structural variations include:
Pharmacological and Agrochemical Profiles
- Anticonvulsant Activity : Piperazine-containing analogs (e.g., compound 14 in ) exhibit anticonvulsant properties, likely due to interactions with neurotransmitter receptors (e.g., GABAergic or serotonergic systems) . The target compound lacks a piperazine moiety, which may reduce such activity.
- Herbicidal Activity: Substituents like chloro and methyl groups on the phenoxy ring (e.g., CAS 403-97-4) enhance herbicidal potency by improving membrane permeability . The target compound’s phenoxy group may confer similar advantages.
Key Structural Insights
- Phenoxy vs. Piperazine Groups: Phenoxy substituents (target compound) may improve lipid solubility compared to piperazine-containing analogs, favoring blood-brain barrier penetration or pesticidal uptake .
- Trifluoromethyl Positioning: The α-positioned CF₃ group (target compound) vs.
Biological Activity
N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound characterized by its unique combination of phenoxy and trifluoromethyl groups. These functional groups are known for their significant roles in various biological activities, making this compound a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 367.35 g/mol |
| Functional Groups | Phenoxy, Trifluoromethyl |
| CAS Number | 338400-84-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme functions or alteration of signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related acetamides have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In particular, it has been noted for its effectiveness against specific cancer lines associated with FLT3 mutations .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antichagasic Activity : A study on nitrotriazole-based acetamides demonstrated significant antichagasic activity in vitro, with IC50 values indicating potent effects against Trypanosoma cruzi . This suggests that similar structural motifs in acetamides could confer similar biological activities.
- Inhibition Studies : Molecular docking studies have revealed that compounds with trifluoromethyl groups can moderately inhibit cyclooxygenase enzymes (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical targets in inflammation and cancer pathways .
- Selectivity Profile : Research indicates that modifications in the molecular structure can enhance selectivity towards specific targets while reducing toxicity. For example, certain derivatives have shown improved selectivity indices compared to their parent compounds .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide?
Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 3-(trifluoromethyl)phenylacetic acid chloride with 4-phenoxyaniline in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize HCl byproducts. For example, analogous syntheses of trifluoromethyl-containing acetamides (e.g., compound 14 in ) used dropwise addition of acyl chloride to the amine under inert conditions at 0–5°C, followed by stirring at room temperature for 3–6 hours . Post-reaction, the product is extracted with DCM, washed with NaHCO₃, and purified via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key characterization methods include:
- ¹H/¹³C NMR : To confirm the acetamide backbone and substituent integration (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C NMR) .
- ESI-MS : For molecular ion peak verification (e.g., [M+H]⁺ matching the theoretical molecular weight).
- X-ray crystallography : To resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the acetamide group, as in ) .
- Elemental analysis (CHN) : To validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer: Initial screening often involves in vitro assays targeting receptors or enzymes of interest. For anticonvulsant activity (as in ), the maximal electroshock (MES) test or pentylenetetrazole (PTZ)-induced seizure models in rodents are used. Dose-response curves (e.g., 30–100 mg/kg) are generated, with ED₅₀ values calculated. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer: SAR studies require systematic modification of substituents:
- Phenoxy ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at para positions to enhance metabolic stability .
- Trifluoromethyl position : Compare meta (current compound) vs. para substitution to evaluate steric/electronic effects on target binding (e.g., TRK kinase inhibition in ) .
- Acetamide linker : Replace with sulfonamide or urea groups to modulate solubility and hydrogen-bonding capacity.
Example SAR Table (Derived from ):
| Substituent Position | Biological Activity (ED₅₀, mg/kg) | LogP |
|---|---|---|
| 3-CF₃ (current) | 45 (MES) | 3.2 |
| 4-CF₃ | 38 (MES) | 3.5 |
| 3-Cl | 62 (MES) | 2.8 |
Q. What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into target protein structures (e.g., TRK kinase PDB: 6KZZ) to identify key interactions (e.g., hydrogen bonds with Asp 753, π-π stacking with Phe 589) .
- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm pose retention .
- ADMET Prediction (SwissADME) : Estimate logP (3.2), BBB permeability (CNS−), and CYP450 inhibition risks .
Q. How can conflicting biological data across studies be resolved?
Methodological Answer: Contradictions in activity data (e.g., varying IC₅₀ values) may arise from:
- Purity discrepancies : Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, serum content in cell cultures) .
- Metabolic interference : Test metabolites (e.g., hydrolyzed acetamide) using liver microsome models .
Q. What strategies improve synthetic yield and scalability for this compound?
Methodological Answer:
- Catalytic optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent screening : Test polar aprotic solvents (DMF, acetonitrile) for enhanced solubility of aromatic intermediates.
- Flow chemistry : Implement continuous flow reactors to reduce reaction time (from hours to minutes) and improve reproducibility .
Q. How are crystallographic data used to validate molecular interactions?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
